molecular formula C9H16O2 B078193 3,3-Diethylpentane-2,4-dione CAS No. 15119-66-1

3,3-Diethylpentane-2,4-dione

Cat. No. B078193
Key on ui cas rn: 15119-66-1
M. Wt: 156.22 g/mol
InChI Key: AVNABQMXUUJVKY-UHFFFAOYSA-N
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Patent
US07166648B2

Procedure details

25 g of 2,4-pentandione, 98.3 g of bromo-ethane, 80 g of potassium carbonate, and 175 ml of acetone were mixed and refluxed for 39.5 hours. The solid was filtered off and washed with petroleum ether and acetone. To the liquid layer, 2.0 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene was added and the mixture was refluxed for two days. After addition of an additional 11.6 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene and refluxing for seven hours, 25 g of ethyl acrylate was added and the mixture was stirred at room temperature, and the solvent was distilled off and the mixture was refluxed for 8 hours. The base was neutralized by adding acetic acid, washed with an aqueous potassium carbonate solution, and extracted with diethyl ether. The ether layer was dried and the product was isolated by fractional distillation to yield 9 g of product (boiling point 190° C./1000 mbar; purity: 75%; colorless).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
98.3 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].Br[CH2:9][CH3:10].C(=O)([O-])[O-].[K+].[K+].[CH3:17][C:18](C)=O>>[CH2:17]([C:3]([CH2:9][CH3:10])([C:2](=[O:7])[CH3:1])[C:4](=[O:6])[CH3:5])[CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
98.3 g
Type
reactant
Smiles
BrCC
Name
Quantity
80 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
175 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 39.5 hours
Duration
39.5 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with petroleum ether and acetone
ADDITION
Type
ADDITION
Details
To the liquid layer, 2.0 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for two days
Duration
2 d
ADDITION
Type
ADDITION
Details
After addition of an additional 11.6 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for seven hours
Duration
7 h
ADDITION
Type
ADDITION
Details
25 g of ethyl acrylate was added
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 8 hours
Duration
8 h
ADDITION
Type
ADDITION
Details
by adding acetic acid
WASH
Type
WASH
Details
washed with an aqueous potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried
CUSTOM
Type
CUSTOM
Details
the product was isolated by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(C)=O)(C(C)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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